molecular formula C4H11NO2S B062192 2-(Ethylsulfonyl)ethanamine CAS No. 173336-82-8

2-(Ethylsulfonyl)ethanamine

Cat. No.: B062192
CAS No.: 173336-82-8
M. Wt: 137.2 g/mol
InChI Key: JMCWLZFPCMLCBV-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)ethanamine is a useful research compound. Its molecular formula is C4H11NO2S and its molecular weight is 137.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Analytical Applications

Research by Read and Black (2004) presents a method for analyzing β-lyase metabolites of sulfur mustard in human urine, indicating its utility in toxicology and forensic analysis. This method uses liquid chromatography-positive ion electrospray-tandem mass spectrometry, highlighting the compound's role in detecting sulfur mustard exposure Analysis of β-Lyase Metabolites of Sulfur Mustard in Urine by Electrospray Liquid Chromatography-Tandem Mass Spectrometry.

Organic Synthesis

Wang et al. (2015) developed a rhodium-catalyzed hydrosilylation of N-sulfonyl-1,2,3-triazoles, leading to diverse compounds, including 2-(Ethylsulfonyl)ethanamine derivatives. This process underscores the compound's relevance in synthesizing indole and arylethylamine derivatives, demonstrating its versatility in organic synthesis Rhodium‐Catalyzed Hydrosilylation Reaction of N‐Sulfonyl‐1,2,3‐triazoles with Triphenylsilane: Access to Diverse Compounds.

Coordination Chemistry

Li, Bu, and Zhang (2004) reported on lanthanide coordination polymers with 1,2-bis(ethylsulfinyl)ethane, showcasing the structural diversity and stereochemistry influenced by counteranions. This research illustrates the compound's application in developing new materials with potential optical properties Novel lanthanide coordination polymers with a flexible disulfoxide ligand, 1,2-bis(ethylsulfinyl)ethane: structures, stereochemistry, and the influences of counteranions on the framework formations.

Materials Science

Wu et al. (2003) synthesized water-soluble RuII acetylacetonato–sulfoxide complexes, including derivatives of this compound, evaluating their potential in inhibiting human breast cancer cells. This highlights the compound's relevance in medicinal chemistry and materials science, particularly in developing anticancer agents Ruthenium(II) acetylacetonato-sulfoxide complexes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)ethanamine is not well-known. It’s worth noting that ethanimine, a related compound, is formed by reacting acetaldehyde and ammonia, but rapidly polymerizes to acetaldehyde ammonia trimer .

Safety and Hazards

The compound is classified as an eye irritant (Category 2) . It’s recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

2-ethylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCWLZFPCMLCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-82-8
Record name 2-(ethanesulfonyl)ethan-1-amine
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